molecular formula C19H22N4O2 B3887560 (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE

Cat. No.: B3887560
M. Wt: 338.4 g/mol
InChI Key: XFNIWBVNLOBNQR-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE typically involves the following steps:

    Formation of the imine bond: This can be achieved by reacting 3-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions.

    Introduction of the piperazine moiety: The benzylpiperazine can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

    Catalytic hydrogenation: To reduce any nitro groups to amines.

    Column chromatography: For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation products: Nitroso derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological systems.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE: Lacks the (1Z) configuration.

    N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-AMINOPHENYL)ETHAN-1-IMINE: Has an amino group instead of a nitro group.

Uniqueness

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE is unique due to its specific configuration and functional groups, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-N-(4-benzylpiperazin-1-yl)-1-(3-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-16(18-8-5-9-19(14-18)23(24)25)20-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNIWBVNLOBNQR-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE
Reactant of Route 2
Reactant of Route 2
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE
Reactant of Route 3
Reactant of Route 3
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE
Reactant of Route 4
Reactant of Route 4
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE
Reactant of Route 5
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE
Reactant of Route 6
Reactant of Route 6
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3-NITROPHENYL)ETHAN-1-IMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.